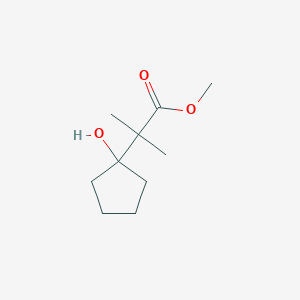
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal is an organic compound with the molecular formula C9H16O3. It is a derivative of butanal, featuring a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is of interest in various fields due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal typically involves the reaction of butanal with 2,2-dimethyl-1,3-dioxolane. One common method is the acid-catalyzed acetalization of butanal with 2,2-dimethyl-1,3-dioxolane . The reaction is carried out under reflux conditions with an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors with acid catalysts can enhance the efficiency of the acetalization reaction .
化学反応の分析
Types of Reactions
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms adjacent to the oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanoic acid.
Reduction: 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanol.
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
科学的研究の応用
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal has several applications in scientific research:
作用機序
The mechanism of action of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal involves its ability to form stable acetal linkages. The dioxolane ring provides stability to the molecule, making it resistant to hydrolysis under acidic conditions. This stability is crucial for its use in protecting sensitive functional groups during chemical reactions .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Contains an amine group instead of an aldehyde group.
Solketal (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: A protected form of glycerol with similar stability properties.
Uniqueness
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal is unique due to its aldehyde functionality combined with the stability provided by the dioxolane ring. This combination allows it to participate in a wide range of chemical reactions while maintaining stability under various conditions .
特性
CAS番号 |
69891-85-6 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC名 |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanal |
InChI |
InChI=1S/C9H16O3/c1-9(2)11-7-8(12-9)5-3-4-6-10/h6,8H,3-5,7H2,1-2H3 |
InChIキー |
HOFKJAPJTNCNJQ-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)CCCC=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


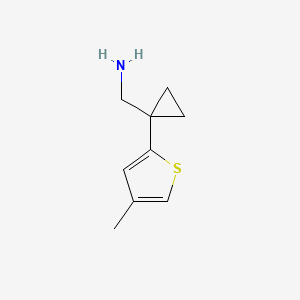


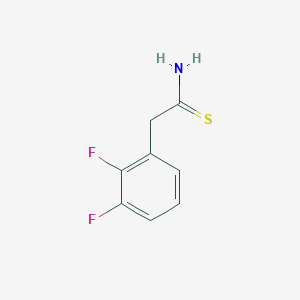
methoxy]carbonyl})amino}propanoic acid](/img/structure/B13616904.png)
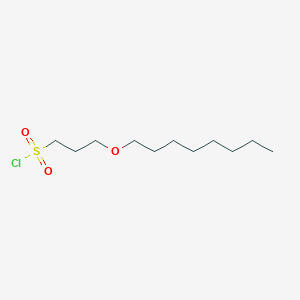
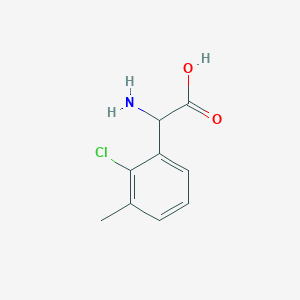



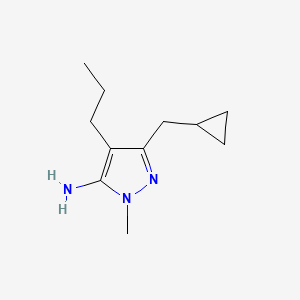
![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)
